
1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a nitroaromatic compound that has been used as a precursor for the synthesis of other chemicals such as explosives and dyes. In recent years, it has also been studied for its potential as an anti-cancer agent and as a tool for studying biochemical pathways.
作用機序
The mechanism of action of 1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl- is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, the compound has been shown to act as a reactive oxygen species scavenger, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl- has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis. It has also been shown to act as a reactive oxygen species scavenger, which may have implications for its anti-cancer properties. In addition, the compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl- for lab experiments is its high purity. The synthesis process produces a highly pure product, which is important for reproducibility and accuracy of experiments. In addition, the compound has been shown to be relatively stable, which makes it suitable for long-term experiments. However, one of the limitations of the compound is its toxicity. It is important to handle the compound with care and to use appropriate safety measures when working with it.
将来の方向性
There are several future directions for research on 1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl-. One area of research is the development of more potent anti-cancer compounds based on the structure of the compound. Another area of research is the elucidation of the mechanism of action of the compound. Further studies are needed to fully understand how the compound induces apoptosis in cancer cells and its role as a reactive oxygen species scavenger. In addition, the compound has potential applications in other fields such as materials science and environmental chemistry, which could be explored in future research.
Conclusion
In conclusion, 1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl- is a chemical compound that has potential applications in various scientific fields. The compound has been studied for its anti-cancer properties and as a tool for studying biochemical pathways. The synthesis process produces a highly pure product, which is important for reproducibility and accuracy of experiments. However, the compound is toxic and should be handled with care. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential applications in other fields.
合成法
1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl- can be synthesized through a multistep process that involves the reaction of 4-bromo-1,2-dinitrobenzene with butanediol. The synthesis process has been described in detail in the literature and involves several steps such as nitration, reduction, and esterification. The yield of the synthesis process is relatively high, and the purity of the final product is also high.
科学的研究の応用
1,2-Butanediol, 4-bromo-4,4-dinitro-1-phenyl- has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of cancer research. Studies have shown that the compound has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Another potential application of the compound is in the field of biochemistry. It has been used as a tool for studying biochemical pathways and as a probe for detecting reactive oxygen species.
特性
CAS番号 |
19447-66-6 |
|---|---|
分子式 |
C10H11BrN2O6 |
分子量 |
335.11 g/mol |
IUPAC名 |
4-bromo-4,4-dinitro-1-phenylbutane-1,2-diol |
InChI |
InChI=1S/C10H11BrN2O6/c11-10(12(16)17,13(18)19)6-8(14)9(15)7-4-2-1-3-5-7/h1-5,8-9,14-15H,6H2 |
InChIキー |
DNXJJIZZMJTTAV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C(CC([N+](=O)[O-])([N+](=O)[O-])Br)O)O |
正規SMILES |
C1=CC=C(C=C1)C(C(CC([N+](=O)[O-])([N+](=O)[O-])Br)O)O |
同義語 |
4-Bromo-4,4-dinitro-1-phenyl-1,2-butanediol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



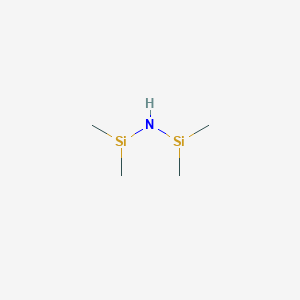


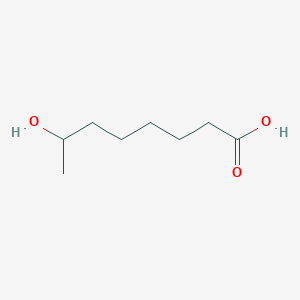
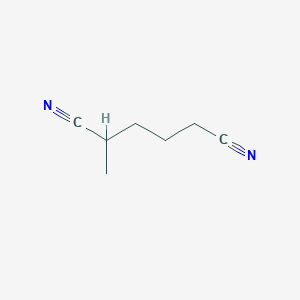
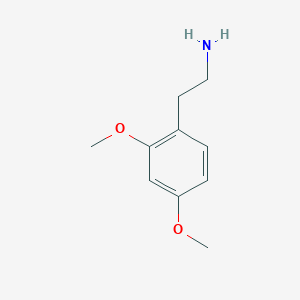
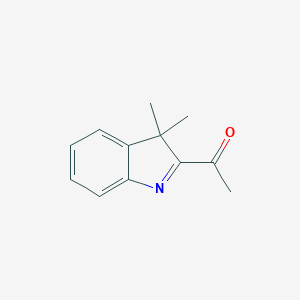
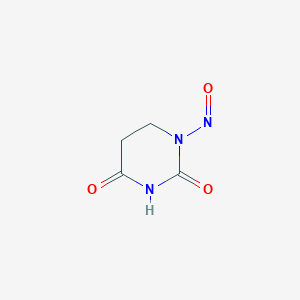
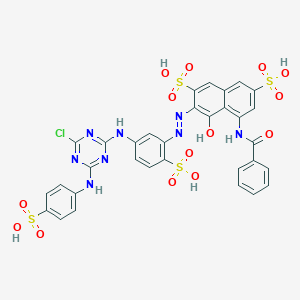
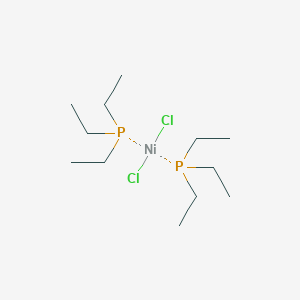
![[28-Acetyloxy-31-(14-oxo-azacyclohexacos-1-yl)-29-bicyclo[25.3.1]hentriaconta-1(30),27(31),28-trienyl] acetate](/img/structure/B98796.png)
![[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7-amine 1-oxide](/img/structure/B98797.png)

